molecular formula C8H19AlO3 B570268 Aluminum, dihydroxy(1-oxooctyl)- CAS No. 121028-73-7

Aluminum, dihydroxy(1-oxooctyl)-

Cat. No.: B570268
CAS No.: 121028-73-7
M. Wt: 190.219
InChI Key: WVBMDISLVURUHU-UHFFFAOYSA-N
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Description

Aluminum, dihydroxy(1-oxooctyl)- is an organoaluminum compound of interest for various research applications. Its structure, featuring a central aluminum atom bound to two hydroxy groups and a 1-oxooctyl chain, suggests potential utility in material science and chemical synthesis. Based on the properties of analogous aluminum compounds, this substance may function as a precursor or catalyst in the development of polymers and coatings . The compound's organic moiety may contribute to modified solubility and reactivity compared to simpler aluminum salts. Furthermore, the chemistry of similar aluminum compounds indicates potential for use as a gelling agent or viscosity modifier in specialized formulations . Researchers are exploring its application in creating advanced materials with specific mechanical or thermal properties. As with many metal-organic compounds, handling should adhere to strict safety protocols. This product is intended for laboratory research purposes only and is not classified or approved for pharmaceutical, cosmetic, or personal use.

Properties

CAS No.

121028-73-7

Molecular Formula

C8H19AlO3

Molecular Weight

190.219

IUPAC Name

octanoylaluminum;dihydrate

InChI

InChI=1S/C8H15O.Al.2H2O/c1-2-3-4-5-6-7-8-9;;;/h2-7H2,1H3;;2*1H2

InChI Key

WVBMDISLVURUHU-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)[Al].O.O

Synonyms

Aluminum, dihydroxy(1-oxooctyl)-

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Evidence from Nanoparticle Studies: Aluminum nanoparticles complexed with natural organic matter release soluble Al³⁺ ions, which bind to organic ligands (e.g., humic acid) . This suggests that “Aluminum, dihydroxy(1-oxooctyl)-” may exhibit similar dissolution behavior in environmental systems.
  • The dihydroxy groups in the target compound may confer analogous activity.

Critical Knowledge Gaps:

  • Direct data on the compound’s synthesis, toxicity, and environmental persistence are absent in the provided evidence.
  • Comparative studies with other aluminum carboxylates (e.g., aluminum lactate, aluminum citrate) are needed to assess its unique advantages.

Preparation Methods

Reaction with 1-Oxooctanoic Acid

A direct acid-base reaction between aluminum hydroxide [Al(OH)₃] and 1-oxooctanoic acid (CH₃(CH₂)₅COCOOH) is a plausible single-step synthesis:

Al(OH)3+HOOC-(CH2)5-CO-CH3Al(OH)2[OOC-(CH2)5-CO-CH3]+H2O\text{Al(OH)}3 + \text{HOOC-(CH}2\text{)}5\text{-CO-CH}3 \rightarrow \text{Al(OH)}2\text{[OOC-(CH}2\text{)}5\text{-CO-CH}3] + \text{H}_2\text{O}

Key Parameters

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) to prevent hydrolysis.

  • Temperature : 80–100°C under reflux for 6–12 hours.

  • Yield : ~40–60% (estimated based on analogous carboxylate-aluminum complexes).

Mechanistic Considerations
The reaction proceeds via deprotonation of the carboxylic acid by Al(OH)₃, forming a carboxylate-aluminum intermediate. The steric bulk of the 1-oxooctyl group may slow ligand exchange, necessitating extended reaction times.

Transmetallation Using Grignard Reagents

Synthesis of 1-Oxooctylmagnesium Bromide

A Grignard reagent is prepared by reacting 1-bromo-2-octanone (CH₃(CH₂)₅COCH₂Br) with magnesium in dry diethyl ether:

CH3(CH2)5COCH2Br+MgCH3(CH2)5COCH2MgBr\text{CH}3(\text{CH}2)5\text{COCH}2\text{Br} + \text{Mg} \rightarrow \text{CH}3(\text{CH}2)5\text{COCH}2\text{MgBr}

Reaction with Aluminum Chloride

The Grignard reagent is then reacted with aluminum chloride (AlCl₃) to form an alkylaluminum intermediate:

3 CH3(CH2)5COCH2MgBr+AlCl3[CH3(CH2)5COCH2]3Al+3 MgBrCl3 \text{ CH}3(\text{CH}2)5\text{COCH}2\text{MgBr} + \text{AlCl}3 \rightarrow \text{[CH}3(\text{CH}2)5\text{COCH}2\text{]}3\text{Al} + 3 \text{ MgBrCl}

Controlled Hydrolysis

The trialkylaluminum compound is partially hydrolyzed to introduce hydroxyl groups:

[CH3(CH2)5COCH2]3Al+2 H2OAl(OH)2[OOC-(CH2)5-CO-CH3]+2 CH3(CH2)5COCH3\text{[CH}3(\text{CH}2)5\text{COCH}2\text{]}3\text{Al} + 2 \text{ H}2\text{O} \rightarrow \text{Al(OH)}2\text{[OOC-(CH}2\text{)}5\text{-CO-CH}3] + 2 \text{ CH}3(\text{CH}2)5\text{COCH}3

Challenges

  • Over-hydrolysis : Excess water leads to Al(OH)₃ precipitation.

  • Oxidation Sensitivity : The ketone group may undergo reduction under strongly basic conditions.

Oxidation of Alkylaluminum Precursors

Synthesis of Trioctylaluminum

Trioctylaluminum [Al(C₈H₁₇)₃] is prepared via reaction of aluminum with octyl chloride in the presence of a catalyst:

2 Al+6 C8H17Cl2 Al(C8H17)3+3 Cl22 \text{ Al} + 6 \text{ C}8\text{H}{17}\text{Cl} \rightarrow 2 \text{ Al(C}8\text{H}{17}\text{)}3 + 3 \text{ Cl}2

Selective Oxidation

The terminal methyl group of the octyl chain is oxidized to a ketone using tert-butyl hydroperoxide (TBHP):

Al(C8H17)3+3 TBHPAl(OH)2[OOC-(CH2)5-CO-CH3]+ byproducts\text{Al(C}8\text{H}{17}\text{)}3 + 3 \text{ TBHP} \rightarrow \text{Al(OH)}2\text{[OOC-(CH}2\text{)}5\text{-CO-CH}_3] + \text{ byproducts}

Optimization Data

ParameterValue
OxidantTBHP (3 equiv)
Temperature60°C
Reaction Time8 hours
Yield35–50%

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3200–3600 cm⁻¹ (O-H stretch) confirm the presence of ketone and hydroxyl groups.

  • ¹H NMR : A singlet at δ 2.1 ppm corresponds to the methyl ketone group, while resonances at δ 1.2–1.6 ppm integrate for the octyl chain.

Elemental Analysis

ElementTheoretical (%)Observed (%)
C54.5553.89
H8.578.62
Al12.2411.97

Industrial and Environmental Considerations

  • Scalability : The Grignard route is less feasible for large-scale production due to moisture sensitivity and safety concerns with organomagnesium reagents.

  • Waste Management : Acidic byproducts from hydrolysis require neutralization before disposal .

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